molecular formula C6H9Cl3N2 B14069792 (2-Chloro-pyridin-3-yl)-methylamine dihydrochloride

(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride

Cat. No.: B14069792
M. Wt: 215.5 g/mol
InChI Key: ASXTXKAUMUSHNI-UHFFFAOYSA-N
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Description

(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-pyridin-3-yl)-methylamine dihydrochloride typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: It can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction Reactions: Sodium borohydride and lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include pyridine oxides.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chloro-pyridin-3-yl)-methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound binds to active sites on enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-pyridinamine
  • (2-Chloro-pyridin-3-yl)-hydrazine
  • 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Uniqueness

(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C6H9Cl3N2

Molecular Weight

215.5 g/mol

IUPAC Name

2-chloro-N-methylpyridin-3-amine;dihydrochloride

InChI

InChI=1S/C6H7ClN2.2ClH/c1-8-5-3-2-4-9-6(5)7;;/h2-4,8H,1H3;2*1H

InChI Key

ASXTXKAUMUSHNI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC=C1)Cl.Cl.Cl

Origin of Product

United States

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